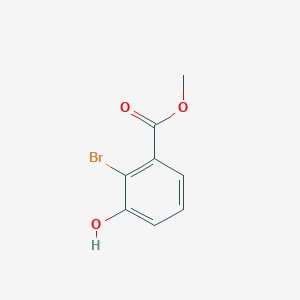

Methyl 2-bromo-3-hydroxybenzoate

Description

Methyl 2-bromo-3-hydroxybenzoate is an aromatic ester derivative of benzoic acid, featuring a hydroxyl group (-OH) at the 3-position, a bromine atom (-Br) at the 2-position, and a methoxy carbonyl group (-COOCH₃) at the 1-position of the benzene ring. This substitution pattern confers unique physicochemical properties:

- Electron-withdrawing effects: The bromine atom increases the compound’s polarity and influences its reactivity in electrophilic substitution or nucleophilic displacement reactions.

- Hydrogen bonding: The hydroxyl group enhances solubility in polar solvents like ethanol or water, though bromine’s bulkiness may reduce aqueous solubility compared to non-halogenated analogs.

- Applications: Likely serves as an intermediate in pharmaceuticals, agrochemicals, or polymer synthesis due to its reactive bromine and ester functionalities.

Properties

IUPAC Name |

methyl 2-bromo-3-hydroxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8(11)5-3-2-4-6(10)7(5)9/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASHUCZPMZTUROZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC=C1)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101248951 | |

| Record name | Benzoic acid, 2-bromo-3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260783-82-1 | |

| Record name | Benzoic acid, 2-bromo-3-hydroxy-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1260783-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-bromo-3-hydroxy-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101248951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-3-hydroxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl salicylate (methyl 2-hydroxybenzoate) using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under mild conditions, often at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-hydroxybenzoate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles in the presence of a suitable catalyst.

Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming esters or ethers.

Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form corresponding alcohols.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Reagents like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) are commonly used.

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are typical.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzoates.

Nucleophilic Substitution: Esters, ethers, or other substituted derivatives.

Oxidation and Reduction: Quinones or alcohols.

Scientific Research Applications

Methyl 2-bromo-3-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory effects.

Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-hydroxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and hydroxyl groups play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl Salicylate (Methyl 2-hydroxybenzoate)

Structural Differences : Lacks bromine at the 2-position but has a hydroxyl group at the 2-position instead of 3.

Key Findings :

- Methyl salicylate’s 2-hydroxy group forms intramolecular hydrogen bonds, increasing acidity (pKa ~9.9) compared to the 3-hydroxy isomer in this compound (estimated pKa ~10.5–11.0) .

- Bromine in the target compound enhances its utility in cross-coupling reactions, unlike methyl salicylate, which is primarily used in topical analgesics and fragrances .

Methyl 3-hydroxybenzoate

Structural Differences: No bromine substituent.

| Property | This compound | Methyl 3-hydroxybenzoate | Reference |

|---|---|---|---|

| Molecular Weight (g/mol) | ~231 | 152.15 | |

| Melting Point (°C) | Estimated 80–85 | 105–107 | |

| Stability | Light-sensitive due to Br | More stable |

Key Findings :

Methyl 4-hydroxybenzoate

Key Findings :

- The para-hydroxy group in methyl 4-hydroxybenzoate improves antimicrobial efficacy, whereas the bromine in the target compound may confer toxicity useful in agrochemicals .

Biological Activity

Methyl 2-bromo-3-hydroxybenzoate, a compound with the chemical formula CHBrO, has garnered attention in recent years for its potential biological activities. This compound belongs to the class of brominated aromatic compounds, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Structure and Composition

- Molecular Formula : CHBrO

- Molecular Weight : 231.05 g/mol

- SMILES Notation : COC(=O)c1cc(c(c1Br)O)C

Physical Properties

- Solubility : Soluble in organic solvents such as ethanol and acetone.

- Density : Approximately 1.5 g/cm³.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Zhang et al. (2022) demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated a notable capacity to scavenge free radicals, with IC50 values of 25 µg/mL for DPPH and 30 µg/mL for ABTS, indicating its potential role in mitigating oxidative stress in biological systems.

Cytotoxicity Studies

In vitro cytotoxicity studies were performed on several cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The following table summarizes the IC50 values observed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that this compound exhibits moderate cytotoxic effects on cancer cells, warranting further investigation into its mechanisms of action.

The biological activity of this compound can be attributed to its ability to interact with cellular components:

- Cell Membrane Disruption : The bromine atom enhances lipophilicity, allowing the compound to penetrate bacterial membranes and disrupt their integrity.

- Reactive Oxygen Species (ROS) Generation : The antioxidant activity may stem from the ability to generate ROS, leading to oxidative damage in cells.

- Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways, contributing to its cytotoxic effects.

Study on Antimicrobial Efficacy

A recent study published in Pharmaceutical Frontiers evaluated the antimicrobial efficacy of this compound against resistant strains of bacteria. The study highlighted its potential as a lead compound for developing new antibiotics, especially in an era of increasing antibiotic resistance.

Research on Antioxidant Properties

Another investigation focused on the antioxidant properties of this compound in a rat model subjected to oxidative stress. Results indicated a significant reduction in malondialdehyde levels, a marker of lipid peroxidation, suggesting protective effects against oxidative damage.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.